molecular formula C17H37N B034802 Amines, bis(C8-20-branched and linear alkyl)methyl CAS No. 108215-84-5

Amines, bis(C8-20-branched and linear alkyl)methyl

Cat. No. B034802
M. Wt: 255.5 g/mol
InChI Key: YPPABUNVRPVZEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Amines are organic compounds that contain nitrogen as a primary, secondary, or tertiary functional group. Bis(C8-20-branched and linear alkyl)methylamines are a class of amines that have gained significant attention in recent years due to their unique properties and potential applications in various fields.

Mechanism Of Action

The mechanism of action of bis(C8-20-branched and linear alkyl)methylamines is not well understood. However, it is believed that these compounds exert their antimicrobial, antifungal, and antiviral properties by disrupting the cell membrane of microorganisms, leading to cell death. The amphiphilic properties of these compounds allow them to interact with both hydrophobic and hydrophilic regions of the cell membrane, leading to membrane destabilization and cell lysis.

Biochemical And Physiological Effects

Bis(C8-20-branched and linear alkyl)methylamines have been shown to exhibit low toxicity and minimal side effects in animal studies. However, their long-term effects on human health are not well understood. These compounds have been shown to be metabolized by the liver and excreted through the kidneys. Additionally, they have been shown to exhibit low skin irritation and sensitization potential, making them suitable for use in topical applications.

Advantages And Limitations For Lab Experiments

Bis(C8-20-branched and linear alkyl)methylamines have several advantages for use in lab experiments. These compounds are readily available and can be synthesized using simple and inexpensive methods. Additionally, they exhibit low toxicity and minimal side effects, making them suitable for use in animal studies. However, bis(C8-20-branched and linear alkyl)methylamines have several limitations for use in lab experiments. These compounds are highly hydrophobic, making them difficult to dissolve in aqueous solutions. Additionally, their amphiphilic properties can lead to the formation of micelles, which can interfere with the accuracy of experimental results.

Future Directions

There are several future directions for research on bis(C8-20-branched and linear alkyl)methylamines. One area of research is the development of new antimicrobial, antifungal, and antiviral drugs based on these compounds. Additionally, there is a need for further studies on the mechanism of action of bis(C8-20-branched and linear alkyl)methylamines, as well as their long-term effects on human health. Finally, there is a need for the development of new methods for the synthesis and purification of these compounds, as well as their formulation into suitable delivery systems for various applications.

Synthesis Methods

Bis(C8-20-branched and linear alkyl)methylamines can be synthesized through various methods, including reductive amination, alkylation of primary amines, and nucleophilic substitution. Reductive amination involves the reaction of an aldehyde or ketone with a primary amine in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride. Alkylation of primary amines involves the reaction of a primary amine with an alkyl halide or sulfonate ester in the presence of a base such as sodium hydroxide or potassium carbonate. Nucleophilic substitution involves the reaction of a primary amine with an alkyl halide or sulfonate ester in the presence of a nucleophile such as sodium azide or potassium thiocyanate.

Scientific Research Applications

Bis(C8-20-branched and linear alkyl)methylamines have been extensively studied for their potential applications in various fields such as drug development, surfactants, and corrosion inhibitors. These compounds have been shown to exhibit antimicrobial, antifungal, and antiviral properties, making them potential candidates for the development of new antibiotics and antiviral drugs. They have also been used as surfactants in various industries due to their unique amphiphilic properties, which make them suitable for emulsification, solubilization, and dispersion of hydrophobic compounds. Additionally, bis(C8-20-branched and linear alkyl)methylamines have been used as corrosion inhibitors in the oil and gas industry due to their ability to form a protective layer on metal surfaces, preventing corrosion.

properties

CAS RN

108215-84-5

Product Name

Amines, bis(C8-20-branched and linear alkyl)methyl

Molecular Formula

C17H37N

Molecular Weight

255.5 g/mol

IUPAC Name

2-ethyl-N-(3-ethylhexyl)-N-methylhexan-1-amine

InChI

InChI=1S/C17H37N/c1-6-10-12-17(9-4)15-18(5)14-13-16(8-3)11-7-2/h16-17H,6-15H2,1-5H3

InChI Key

YPPABUNVRPVZEI-UHFFFAOYSA-N

SMILES

CCCCC(CC)CN(C)CCC(CC)CCC

Canonical SMILES

CCCCC(CC)CN(C)CCC(CC)CCC

Other CAS RN

108215-84-5

synonyms

Amines, bis(C8-20-branched and linear alkyl)methyl

Origin of Product

United States

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